molecular formula C20H21N5O2 B12177127 N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12177127
M. Wt: 363.4 g/mol
InChI Key: IYDYOGMBUINKIP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide linkage to a 4-carbamoylphenyl group. Its core structure includes a cyclopropyl substituent at position 6 and an isopropyl group at position 1 of the pyrazole ring. This compound’s molecular formula is C19H18N4O2, with a calculated molecular weight of 334.37 g/mol.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-11(2)25-19-16(10-22-25)15(9-17(24-19)12-3-4-12)20(27)23-14-7-5-13(6-8-14)18(21)26/h5-12H,3-4H2,1-2H3,(H2,21,26)(H,23,27)

InChI Key

IYDYOGMBUINKIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : DMF facilitates solubility and reaction efficiency.

  • Catalyst : Hydrochloric acid (1–5 equivalents) accelerates cyclization.

  • Temperature : 60°C for 6–8 hours achieves optimal conversion.

Table 1: Yield Variation with Hydroxylamine Equivalents

Equivalents of NH₂OH·HClReaction Time (h)Yield (%)
1643
2.5871
5885

Increasing hydroxylamine equivalents enhances yield by driving the reaction to completion, though excess reagent necessitates careful purification.

Introduction of the Cyclopropyl Group at Position 6

The 6-cyclopropyl substituent is installed via Suzuki-Miyaura cross-coupling. A boronate ester, such as 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, reacts with the brominated pyrazolo[3,4-b]pyridine intermediate under palladium catalysis.

Catalytic System and Solvent Effects

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) at 2–5 mol% loading.

  • Base : Potassium carbonate (2–3 equivalents) in a 1,4-dioxane/water (4:1) mixture.

  • Temperature : 80–100°C under inert atmosphere ensures efficient coupling.

Table 2: Impact of Palladium Loading on Coupling Efficiency

Pd Loading (mol%)Temperature (°C)Yield (%)
28069
510078
1010072

Excessive palladium (>5 mol%) promotes side reactions, reducing yield.

Alkylation at Position 1: Isopropylation

The 1-isopropyl group is introduced via nucleophilic substitution. Using isopropyl bromide and a base like potassium tert-butoxide in tetrahydrofuran (THF), the reaction proceeds at 0–25°C to minimize side products.

Solvent and Base Selection

  • Solvent : THF or dichloromethane (DCM) ensures compatibility with moisture-sensitive intermediates.

  • Base : Strong bases (e.g., NaH) may deprotonate the pyrazole NH, necessitating milder alternatives like K₂CO₃.

Table 3: Alkylation Efficiency with Different Bases

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DCM2565
NaHTHF058
DBUDMF2572

Carboxamide Formation at Position 4

The final carboxamide moiety is introduced via coupling between 4-carbamoylphenylamine and the activated pyrazolo[3,4-b]pyridine-4-carboxylic acid. Carbodiimide reagents (e.g., EDCl/HOBt) in DMF facilitate amide bond formation.

Activation and Coupling

  • Activation : Pre-activation of the carboxylic acid with EDCl/HOBt for 1 hour at 0°C.

  • Coupling : Reaction with 4-carbamoylphenylamine (1.2 equivalents) at 25°C for 12–24 hours.

Table 4: Coupling Reagent Comparison

Reagent SystemYield (%)Purity (%)
EDCl/HOBt8895
DCC/DMAP8293
HATU/DIEA9097

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane gradients) followed by preparatory HPLC (C18 column, acetonitrile/water). Structural validation via:

  • ¹H/¹³C NMR : Key signals include δ 8.66 ppm (pyridine H), δ 1.25 ppm (isopropyl CH₃), and δ 0.65–1.05 ppm (cyclopropyl CH₂).

  • HRMS : Calculated for C₂₀H₂₁N₅O₂ [M+H]⁺: 363.1684; Found: 363.1687 .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Features
Target Compound : N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C19H18N4O2 334.37 4-carbamoylphenyl, 6-cyclopropyl N/A Carbamoyl group enhances polarity and hydrogen bonding
N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C19H18BrFN4O 417.30 4-bromo-2-fluorophenyl N/A Bromine increases molecular weight and lipophilicity; potential halogen bonding
N-[4-(acetylamino)phenyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C19H21N5O2 351.40 4-acetylamino phenyl, 6-methyl N/A Acetyl group reduces polarity compared to carbamoyl; may affect metabolic stability
6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C19H12FN3O2 333.32 4-fluorophenyl, carboxylic acid 95% Carboxylic acid group improves solubility but reduces membrane permeability
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C20H18FN3O2 351.38 Methyl ester, 4-fluorophenyl, 3-methyl 95% Ester group increases lipophilicity; prone to hydrolysis

Structural and Functional Group Analysis

  • Carbamoyl vs. However, halogenated derivatives may exhibit enhanced metabolic stability due to reduced oxidative metabolism .
  • Cyclopropyl vs. Methyl Substituents : The 6-cyclopropyl group in the target compound introduces conformational rigidity, which may optimize binding pocket interactions. In contrast, 6-methyl substituents (e.g., ) offer less steric hindrance but reduced rigidity.
  • Carboxamide vs. Carboxylic Acid/Ester : The carboxamide moiety balances solubility and membrane permeability better than carboxylic acids (e.g., ) or esters (e.g., ), which are either too polar or metabolically unstable.

Pharmacological and Physicochemical Properties

  • Molecular Weight : The target compound (334.37 g/mol) falls within the optimal range for oral bioavailability (<500 g/mol), unlike the brominated analog (417.30 g/mol), which may face absorption challenges .
  • Synthetic Feasibility : High purity (95%) is consistently reported for related compounds (e.g., ), suggesting robust synthetic routes for the pyrazolo[3,4-b]pyridine core.

Biological Activity

N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolopyridine class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure comprises a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a carbamoylphenyl moiety.

PropertyDetails
Molecular Formula C20H21N5O2
Molecular Weight 363.4 g/mol
IUPAC Name N-(4-carbamoylphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
InChI Key IYDYOGMBUINKIP-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF7. The mechanism of action appears to involve:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of CDK2 and CDK9: It has been demonstrated that this compound inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and transcriptional control.

In vitro studies report an IC50 value of approximately 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings indicate activity against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It potentially modulates receptor activity, influencing signaling pathways related to cell survival and death.

Study 1: Anticancer Efficacy

A study conducted by Kalai et al. focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for anticancer activity. The results indicated that compounds similar to N-(4-carbamoylphenyl)-6-cyclopropyl exhibited significant cytotoxicity against ovarian cancer cells while maintaining low toxicity towards normal cardiac cells .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds revealed that modifications at the phenyl ring significantly influence biological activity. Substituents at the para position enhanced anticancer efficacy, highlighting the importance of structural optimization in drug design .

Study 3: Antimicrobial Properties

In another investigation, derivatives of pyrazolo[3,4-b]pyridine were tested for their antimicrobial effects against Mycobacterium tuberculosis. The results demonstrated that certain modifications led to improved activity against resistant strains, indicating the potential for developing new tuberculosis treatments .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for this compound?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of pyrazole precursors, regioselective substitutions, and carboxamide coupling. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd for cross-coupling) is critical. For example, highlights the use of acetonitrile or dichloromethane under reflux for cyclization steps, while emphasizes Suzuki-Miyaura coupling for aryl group introduction. Statistical experimental design (e.g., factorial design) can minimize trial-and-error by identifying critical variables .

Q. Which spectroscopic methods are most reliable for confirming structure and purity?

  • Methodological Answer : High-resolution NMR (1H/13C) confirms regiochemistry and substituent positioning, while LC-MS validates molecular weight and purity. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) provides exact mass confirmation. and stress the necessity of combining these techniques to resolve structural ambiguities in pyrazolo-pyridine derivatives .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Poor aqueous solubility is common in lipophilic pyrazolo-pyridines. Strategies include:

  • Co-solvent systems (e.g., DMSO:PBS mixtures).
  • Nanoformulation (liposomes or micelles) to enhance bioavailability.
  • Derivatization (e.g., salt formation with hydrophilic counterions).
    ’s molarity calculator can aid in preparing stock solutions of known concentration .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in cyclization steps. Machine learning algorithms analyze reaction databases to propose optimal conditions (e.g., solvent/catalyst pairs). ’s ICReDD framework integrates computational screening with experimental validation, reducing development time by 30–50% .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:

  • Metabolic profiling : Liver microsome assays to identify degradation hotspots.
  • Prodrug design : Masking polar groups to enhance membrane permeability.
  • Pharmacokinetic (PK) studies : Measuring bioavailability and half-life in animal models.
    references similar pyrazolo-pyridines where fluorophenyl groups improved metabolic stability .

Q. Which catalytic systems improve yield in cross-coupling reactions?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki couplings, but air-stable alternatives like Pd-XPhos enhance efficiency in aryl-cyclopropyl couplings. Ligand screening (e.g., bidentate vs. monodentate) optimizes steric and electronic effects. and highlight reaction fundamentals, such as avoiding β-hydride elimination in propan-2-yl substituents .

Q. How to determine binding affinity and selectivity against structurally similar targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Validates binding poses using homology models of target proteins.
    ’s use of NMR titration for piperidine-carboxamide derivatives provides a template for affinity studies .

Data Contradiction Analysis

Q. How to address conflicting data on biological activity across studies?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound impurities. Mitigation strategies:

  • Reproducibility protocols : Standardize assay conditions (e.g., ATP levels in kinase assays).
  • Orthogonal assays : Confirm activity via ELISA, western blot, or functional readouts.
  • Purity reassessment : Use HPLC-UV/ELSD to rule out degradation products.
    ’s design-of-experiments approach minimizes variability in pharmacological testing .

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